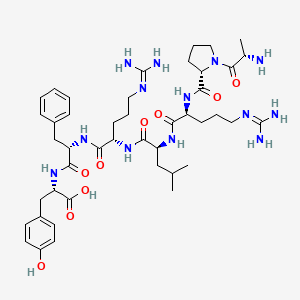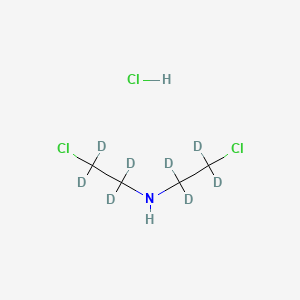![molecular formula C18H23F2N3 B12391561 6-(2-{5-[2-(Dimethylamino)ethyl]-2,3-difluorophenyl}ethyl)-4-methylpyridin-2-amine](/img/structure/B12391561.png)
6-(2-{5-[2-(Dimethylamino)ethyl]-2,3-difluorophenyl}ethyl)-4-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of hnNOS-IN-2 involves a series of chemical reactions starting from 2-aminopyridine derivatives. The synthetic route typically includes the following steps :
Formation of the 2-aminopyridine scaffold: This involves the reaction of 2-aminopyridine with various substituents to form the desired scaffold.
Introduction of the amino sidechain: The amino sidechain is introduced through a series of substitution reactions.
Final modifications: The final product is obtained by introducing fluorine atoms to enhance the compound’s lipophilicity and blood-brain barrier permeability.
Análisis De Reacciones Químicas
hnNOS-IN-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: hnNOS-IN-2 can be reduced to form reduced derivatives.
Substitution: The compound undergoes substitution reactions, particularly involving the amino sidechain and fluorine atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of hnNOS-IN-2 with modified functional groups.
Aplicaciones Científicas De Investigación
hnNOS-IN-2 has several scientific research applications, including :
Neurodegenerative Diseases: It is used to study the role of neuronal nitric oxide synthase in neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases.
Neuroinflammation: The compound is used to investigate the mechanisms of neuroinflammation and its impact on neuronal health.
Drug Development: hnNOS-IN-2 serves as a lead compound for developing new drugs targeting neuronal nitric oxide synthase.
Biological Studies: It is used in various biological studies to understand the role of nitric oxide in cellular signaling and neuroprotection.
Mecanismo De Acción
hnNOS-IN-2 exerts its effects by inhibiting the activity of human neuronal nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting hnNOS, hnNOS-IN-2 reduces the production of nitric oxide, thereby modulating its effects on neuronal health and inflammation . The molecular targets of hnNOS-IN-2 include the active site of the enzyme, where it binds and prevents the conversion of L-arginine to nitric oxide.
Comparación Con Compuestos Similares
hnNOS-IN-2 is unique due to its high selectivity and metabolic stability compared to other nitric oxide synthase inhibitors. Similar compounds include :
L-NAME hydrochloride: A non-selective nitric oxide synthase inhibitor.
Methylene Blue: An inhibitor of nitric oxide synthase with additional effects on guanylate cyclase.
Aminoguanidine hydrochloride: A selective inhibitor of inducible nitric oxide synthase.
hnNOS-IN-2 stands out due to its specificity for neuronal nitric oxide synthase and its potential for research in neurodegenerative diseases.
Propiedades
Fórmula molecular |
C18H23F2N3 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
6-[2-[5-[2-(dimethylamino)ethyl]-2,3-difluorophenyl]ethyl]-4-methylpyridin-2-amine |
InChI |
InChI=1S/C18H23F2N3/c1-12-8-15(22-17(21)9-12)5-4-14-10-13(6-7-23(2)3)11-16(19)18(14)20/h8-11H,4-7H2,1-3H3,(H2,21,22) |
Clave InChI |
MBWOXMLBCLMUMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)N)CCC2=C(C(=CC(=C2)CCN(C)C)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)





![5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391546.png)

![[(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12391556.png)

